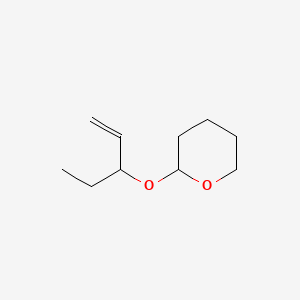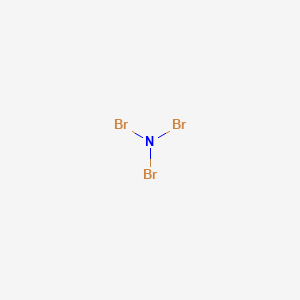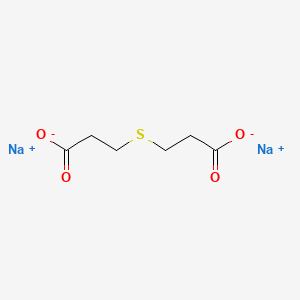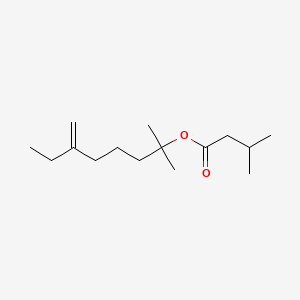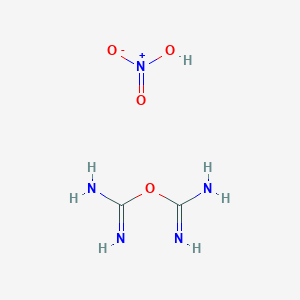
Dibenzyl hydrogen dithiophosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibenzyl hydrogen dithiophosphate is an organophosphorus compound with the molecular formula C14H15O2PS2. It is known for its unique chemical properties and applications in various scientific fields. This compound is characterized by its sulfur and phosphorus atoms, which contribute to its reactivity and utility in different chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Dibenzyl hydrogen dithiophosphate can be synthesized through the reaction of dibenzyl chloride with hydrogen sulfide in the presence of a base. The reaction typically occurs under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using specialized reactors. The process is optimized to achieve high yields and purity, with continuous monitoring to maintain the desired reaction conditions.
Chemical Reactions Analysis
Types of Reactions: Dibenzyl hydrogen dithiophosphate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or alcohols can participate in substitution reactions.
Major Products Formed:
Oxidation: The oxidation of this compound can lead to the formation of dibenzyl dithiophosphate oxide.
Reduction: Reduction reactions can produce dibenzyl dithiophosphine.
Substitution: Substitution reactions can yield various substituted dithiophosphates depending on the nucleophile used.
Scientific Research Applications
Dibenzyl hydrogen dithiophosphate has several applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.
Industry: It is utilized in the production of flame retardants and other industrial chemicals.
Mechanism of Action
The mechanism by which dibenzyl hydrogen dithiophosphate exerts its effects involves its interaction with molecular targets and pathways. The sulfur and phosphorus atoms play a crucial role in its reactivity, allowing it to participate in various biochemical processes.
Comparison with Similar Compounds
Dibenzyl hydrogen dithiophosphate is unique compared to other similar compounds due to its specific structure and reactivity. Some similar compounds include:
Dibenzyl dithiophosphate oxide
Dibenzyl dithiophosphine
Substituted dithiophosphates
These compounds share similarities in their chemical composition but differ in their reactivity and applications.
Does this cover everything you were looking for, or is there something specific you'd like to know more about?
Properties
CAS No. |
54548-23-1 |
|---|---|
Molecular Formula |
C14H15O2PS2 |
Molecular Weight |
310.4 g/mol |
IUPAC Name |
benzylsulfanyl-hydroxy-phenylmethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C14H15O2PS2/c15-17(18,16-11-13-7-3-1-4-8-13)19-12-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,15,18) |
InChI Key |
OKYYRDLXAQOHGD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COP(=S)(O)SCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








